molecular formula C10H16O3 B2567420 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 134409-06-6

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B2567420
CAS No.: 134409-06-6
M. Wt: 184.235
InChI Key: DZIBLEREBJNQIF-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,4-dioxaspiro[45]decan-8-one is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system

Scientific Research Applications

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray. It should be handled while wearing protective gloves, clothing, and eye or face protection . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the dioxaspiro ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through recrystallization from petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaspiro ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the dioxaspiro ring system, which can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBLEREBJNQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC1=O)OCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv.) in anhydrous THF (0.6 M) was added sodium hydride (2.0 equiv, 60% in mineral oil) at 0° C. under nitrogen. After the resulting reaction mixture was stirred at room temperature for 60 min, iodomethane (2.5 equiv.) was added. The reaction was stirred at 10° C. overnight. TLC (petroleum ether:ethyl acetate=10:1) showed that the reaction was completed. The reaction was quenched with saturated aqueous ammonium chloride solution and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum, and the residue was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to afford the 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one (40% yield) as colorless oil. 1H NMR (400 MHz, CDCl3) δ (ppm) 3.99 (s, 4H), 2.55-2.58 (m, 2H), 1.97-2.00 (m, 2H), 1.87 (s, 2H), 1.16 (s, 6H).
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